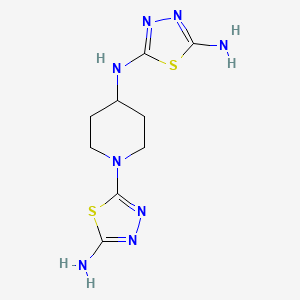
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
描述
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine typically involves multiple steps, starting with the reaction of piperidine with 5-amino-1,3,4-thiadiazole. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the production process, ensuring a consistent supply of the compound for various applications.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is studied for its potential antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): Similar in structure but differs in the presence of a mercapto group.
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a piperidine ring.
N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide: Contains trifluoromethyl groups and a furamide moiety[_{{{CITATION{{{_4{N-2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1 ... - ChemBK.
Uniqueness: N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
生物活性
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 298.39 g/mol. It contains two thiadiazole rings which are known for their diverse biological activities.
Antimicrobial Activity
-
Mechanism of Action
- The 1,3,4-thiadiazole moiety exhibits significant antimicrobial properties. Research indicates that compounds containing this structure can inhibit various bacterial strains including Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiadiazole demonstrate inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus .
- Case Studies
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | S. epidermidis | 15 |
| Compound 2 | E. coli | 12 |
| Compound 3 | S. aureus | 18 |
Anticancer Activity
- Research Findings
- In Vitro Studies
Other Pharmacological Activities
- Anti-inflammatory Effects
- Antioxidant Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency against targeted biological pathways:
属性
IUPAC Name |
2-N-[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N8S2/c10-6-13-15-8(18-6)12-5-1-3-17(4-2-5)9-16-14-7(11)19-9/h5H,1-4H2,(H2,10,13)(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOIZRTFGFVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)N)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















